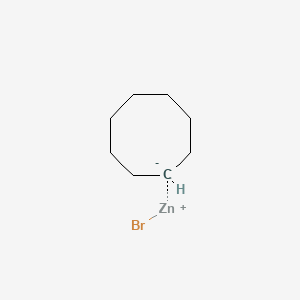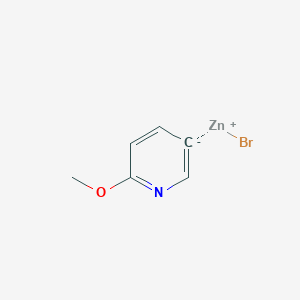
3,5-Dimethoxybenzylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxybenzylzinc bromide, 0.50 M in THF (3,5-DMZB-0.50-THF) is an organometallic compound widely used in laboratory experiments and scientific research. It is a colorless, odorless, and relatively stable compound that is prepared from the reaction between 3,5-dimethoxybenzyl bromide and zinc metal. It is soluble in organic solvents such as THF and is widely used in organic synthesis due to its reactivity and stability.50-THF.
Applications De Recherche Scientifique
3,5-DMZB-0.50-THF is widely used in scientific research due to its reactivity and stability. It is used in the synthesis of various organic compounds, such as aryl halides, aryl ethers, and aryl amines. It is also used in the synthesis of polymers, such as polystyrene, polyethylene, and polypropylene. Additionally, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3,5-DMZB-0.50-THF is based on the reaction between the zinc metal and the 3,5-dimethoxybenzyl bromide. The reaction produces a zinc-bromide complex that is highly reactive and can be used in a variety of organic syntheses. The reaction is typically carried out at room temperature and the product is isolated by filtration and dried under vacuum.
Biochemical and Physiological Effects
3,5-DMZB-0.50-THF is a relatively stable compound that is not known to have any adverse biochemical or physiological effects. It is not known to be toxic or flammable and is considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-DMZB-0.50-THF has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively stable and can be used in a variety of organic syntheses. Additionally, it is soluble in organic solvents such as THF and has a high yield in the range of 90-95%. On the other hand, one of the main limitations is that it is not compatible with strong acids and bases, as they can cause the compound to decompose.
Orientations Futures
There are several potential future directions for 3,5-DMZB-0.50-THF. One potential direction is to develop new methods for the synthesis of the compound. Additionally, it could be used in the synthesis of new organic compounds and polymers. It could also be used in the development of new pharmaceuticals and other biologically active compounds. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
Méthodes De Synthèse
The synthesis of 3,5-DMZB-0.50-THF is achieved through the reaction of 3,5-dimethoxybenzyl bromide and zinc metal in THF. The reaction is carried out in a three-necked round-bottomed flask under an inert atmosphere, such as nitrogen or argon. The reaction is carried out at room temperature and the product is isolated by filtration and dried under vacuum. The yield of the reaction is typically in the range of 90-95%.
Propriétés
IUPAC Name |
bromozinc(1+);1-methanidyl-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLFVOKLIWJHY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzylzinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)